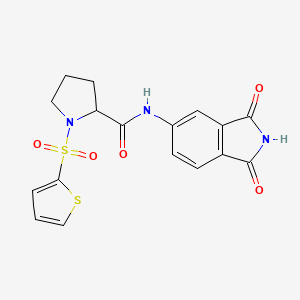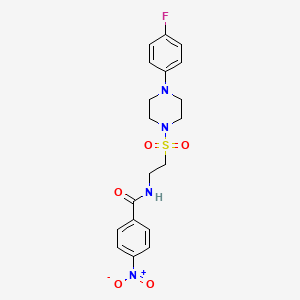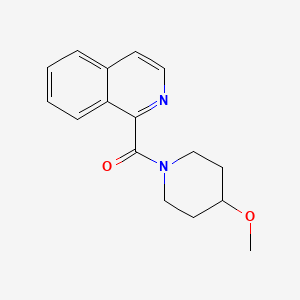![molecular formula C20H22N4O4S2 B2918818 4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide CAS No. 689767-47-3](/img/structure/B2918818.png)
4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a heterocycle that features both amine and ether functional groups . The compound also seems to contain a quinazolinone group, which is a type of heterocyclic compound that is often found in various pharmaceuticals and exhibits a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the morpholine and quinazolinone rings. These rings would likely be connected by an ethyl linker .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The morpholine ring could potentially undergo reactions at the nitrogen atom, while the quinazolinone could potentially undergo reactions at the carbonyl group .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Characterization
This compound, along with related derivatives, has been synthesized through various chemical reactions that involve steps such as amidation, acetylation, and nucleophilic substitution reactions. The structural characterization of these compounds has been extensively performed using techniques like IR, 1H-NMR, 13C-NMR, and mass spectral data, confirming their expected structures and providing a foundation for further pharmacological exploration (Hayun et al., 2012).
Biological Activities and Pharmacological Potential
Several studies have explored the biological activities of sulfonamide derivatives, highlighting their potential as carbonic anhydrase inhibitors, antiviral agents, anticancer compounds, and inhibitors of various other enzymes. For example, certain sulfonamide derivatives have shown nanomolar half maximal inhibitory concentration (IC50) values against carbonic anhydrase isoenzymes, suggesting their potential in treating conditions associated with these enzymes (C. Supuran et al., 2013). Additionally, compounds with similar structural features have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats, indicating the broad pharmacological applications of these molecules (M. Rahman et al., 2014).
Anticancer and Antiviral Activities
The anticancer and antiviral properties of derivatives have been a significant area of research. Certain derivatives have demonstrated potent antiproliferative activities against human cancer cell lines, including A549, HCT-116, U-87 MG, and KB, suggesting their potential as anticancer agents. The structure-activity relationships (SAR) of these compounds have been preliminarily discussed, providing insights into their mechanism of action and potential for development as therapeutic agents (Teng Shao et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S2/c21-30(26,27)16-4-1-14(2-5-16)7-8-24-19(25)17-13-15(23-9-11-28-12-10-23)3-6-18(17)22-20(24)29/h1-2,4-5,15,17-18H,3,6-13H2,(H,22,29)(H2,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKRGTMHSWKYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

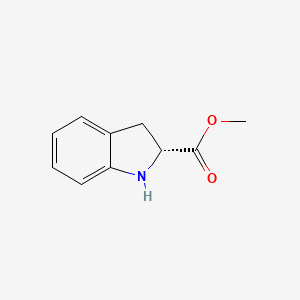
![ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2918738.png)
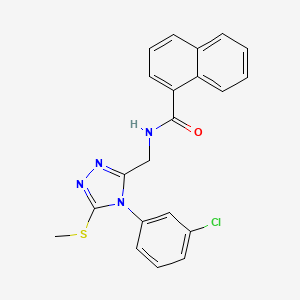
![14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2918741.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2918743.png)

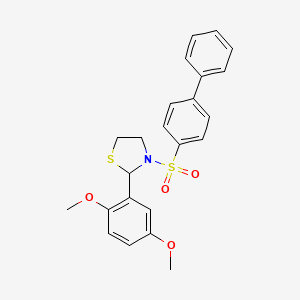
![3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine](/img/structure/B2918747.png)
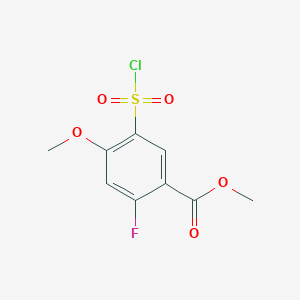
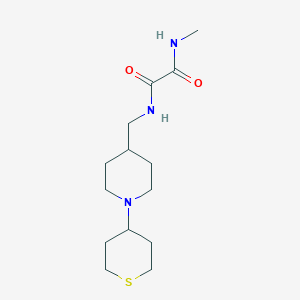
![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate](/img/structure/B2918755.png)
